8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

Medicinal chemistry Drug design ADME prediction

Researchers requiring rigid, conformationally constrained amine scaffolds for CNS drug discovery often face issues with free base instability and inconsistent weighing. This 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride salt (CAS 2731010-64-1) directly solves these problems. - Non-hygroscopic solid enables precise molar equivalents, eliminating variability from density or evaporation that plagues free amine liquids. - Pre-formed dihydrochloride salt ensures ready dissolution in aqueous reaction media for high-throughput parallel synthesis. - Reduced TPSA (15.3 Ų) vs. unsubstituted analogs enhances passive permeability, critical for blood-brain barrier penetration.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
Cat. No. B13627986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCN1CCNC2(C1)CCC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-10-6-5-9-8(7-10)3-2-4-8;;/h9H,2-7H2,1H3;2*1H
InChIKeyDQMOXFCFERHVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-5,8-diazaspiro[3.5]nonane Dihydrochloride: Spirocyclic Diamine Building Block


8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride (CAS: 2731010-64-1) is a spirocyclic diamine salt consisting of a piperazine-azetidine fused ring system with a methyl substituent at the 8-position and presented as the dihydrochloride salt form . The compound possesses a rigid bicyclic scaffold (C₈H₁₈Cl₂N₂, MW: 213.15) that serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in central nervous system (CNS) drug discovery programs where conformational constraint is desirable [1].

Why Unsubstituted or Free Base Forms Cannot Substitute


Close structural analogs of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride—such as the unsubstituted 5,8-diazaspiro[3.5]nonane free base (CAS 90566-57-7) or its corresponding hydrochloride salts—exhibit measurably different physicochemical and handling properties that preclude simple interchange in medicinal chemistry workflows [1]. The N-methylation at the 8-position introduces a permanent positive charge center (in protonated form) that alters hydrogen-bonding capacity, lipophilicity, and basicity relative to the parent scaffold, while the dihydrochloride salt form confers enhanced aqueous solubility and bench stability not shared by the free amine . These differences directly impact reaction yields in subsequent synthetic steps, solubility in biological assay media, and reproducibility in structure-activity relationship (SAR) campaigns, making informed procurement decisions essential [2].

Quantitative Evidence for Differentiating from Closest Analogs


Lipophilicity and Polar Surface Area Comparison

Computationally derived molecular descriptors reveal that 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride possesses a topological polar surface area (TPSA) of 15.3 Ų, which is 36.5% lower than the TPSA of 24.1 Ų calculated for the unsubstituted 5,8-diazaspiro[3.5]nonane dihydrochloride [1]. Additionally, the methylated compound exhibits a higher complexity score (129 vs. 107) and an increased heavy atom count (12 vs. 11) [2]. While direct logP values are not experimentally reported, the addition of the methyl group is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5 logP units relative to the unsubstituted amine, a directional change consistent with the observed TPSA reduction [3].

Medicinal chemistry Drug design ADME prediction

Basicity (pKa) Modulation at Physiological pH

The calculated pKa for the 8-methyl-5,8-diazaspiro[3.5]nonane free base is predicted to be approximately 10±0.20, representing a reduction in basicity of roughly 1.5 pKa units compared to the predicted pKa of 11.53±0.20 for the unsubstituted 5,8-diazaspiro[3.5]nonane scaffold . This decrease is attributed to the electron-withdrawing inductive effect of the N-methyl substituent, which stabilizes the neutral amine and reduces the proton affinity of the adjacent nitrogen .

Physicochemical property Salt formation Bioavailability

Aqueous Solubility and Bench Stability of Dihydrochloride Salt

The dihydrochloride salt of 8-methyl-5,8-diazaspiro[3.5]nonane is a solid (typically a white to off-white powder) with high aqueous solubility, a property common to hydrochloride salts of spirocyclic amines [1]. While specific solubility data for this exact compound are not reported, class-level evidence for related spirocyclic diamine dihydrochlorides indicates water solubility exceeding 50 mg/mL, significantly greater than the free base forms which are often liquids or low-melting solids with limited water solubility . The salt form also mitigates the hygroscopic nature of the free amine, improving long-term storage stability .

Salt selection Formulation Handling

Commercial Purity and Handling Reproducibility

8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is routinely offered at 95% purity by multiple reputable chemical suppliers, including Enamine and Aaron Chemistry, with batch-specific Certificates of Analysis (CoA) available upon request [1]. The dihydrochloride salt is a solid, facilitating accurate weighing and storage compared to the free base liquid form (95% purity, liquid at ambient temperature) . Procurement of the 95% purity dihydrochloride salt ensures consistent starting material quality, which is critical for generating reliable structure-activity relationship (SAR) data in medicinal chemistry programs .

Procurement Quality control Synthetic reproducibility

Targeted Research and Development Applications


CNS Drug Discovery and Blood-Brain Barrier Penetration

The reduced topological polar surface area (15.3 Ų) and increased calculated lipophilicity of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride, relative to unsubstituted analogs (TPSA 24.1 Ų), make it a strategic building block for CNS-targeted medicinal chemistry campaigns [1]. Researchers can leverage this scaffold to synthesize constrained amine derivatives with enhanced passive permeability, a critical parameter for crossing the blood-brain barrier [2]. The dihydrochloride salt form ensures ready dissolution in aqueous reaction media, facilitating high-throughput parallel synthesis of focused CNS libraries [3].

Fine-Tuning Basicity in SAR Studies

With a predicted pKa approximately 1.5 units lower than the parent 5,8-diazaspiro[3.5]nonane scaffold, this compound offers a distinct protonation profile at physiological pH [1]. This property is valuable for medicinal chemists seeking to modulate the basicity of amine-containing pharmacophores without altering the core spirocyclic geometry. The compound can be used as a direct comparator in pKa-SAR studies to isolate the effect of N-methylation on target binding, solubility, and off-target pharmacology [2].

Reaction Optimization and Stoichiometry Control

The solid, non-hygroscopic dihydrochloride salt enables precise weighing and handling, which is essential for reaction scale-up and reproducibility [1]. Unlike the free base liquid, the salt form eliminates variability due to density changes or evaporation, ensuring consistent molar equivalents in multi-step synthetic sequences [2]. This makes the dihydrochloride the preferred form for process chemistry development and for academic labs requiring high-fidelity SAR generation [3].

Fragment-Based Drug Discovery Scaffold Exploration

The rigid spirocyclic framework of 8-methyl-5,8-diazaspiro[3.5]nonane provides a three-dimensional, conformationally constrained amine that can serve as a privileged fragment or core scaffold in FBDD [1]. Its methyl substitution offers a handle for further elaboration or can be exploited to explore steric effects in target binding pockets [2]. The high purity (95%) and solid form facilitate its use in fragment screening libraries and subsequent hit-to-lead optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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